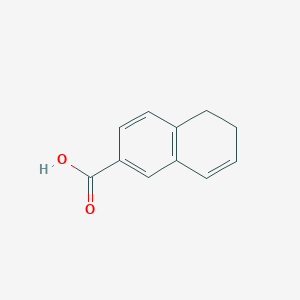

5,6-dihydronaphthalene-2-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOKEAPOECTGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-naphthoic acid using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The compound can be further reduced to form fully hydrogenated derivatives using catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Naphthalene-2,3-dicarboxylic acid.

Reduction: Fully hydrogenated naphthalene derivatives.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Chemistry: 5,6-Dihydronaphthalene-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It is used in the synthesis of pharmaceutical agents and as a ligand in drug design .

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its derivatives are used in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5,6-dihydronaphthalene-2-carboxylic acid is primarily related to its ability to undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Findings :

Substituent Effects :

- Methoxy groups (e.g., 5,6-Dimethoxynaphthalene-2-carboxylic acid) enhance lipophilicity, favoring membrane penetration and receptor binding .

- Hydroxyl groups (e.g., 6-Hydroxy-2-naphthoic acid) increase polarity, reducing crystallinity but improving solubility in aqueous systems .

- Heterocyclic additions (e.g., imidazole in 7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylic acid) introduce pharmacological activity through enzyme inhibition .

Synthetic Efficiency :

- Copper(I) bromide-mediated demethylation in this compound synthesis achieves superior yields (52%) compared to older lithium/ammonia methods (42%) .

- Multi-step synthesis for highly substituted analogs (e.g., 4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid) remains challenging due to steric and electronic effects .

Biological Relevance :

Biological Activity

5,6-Dihydronaphthalene-2-carboxylic acid (DHNCA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of DHNCA, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of naphthalene with a carboxylic acid functional group. Its structure can be represented as follows:

This compound exhibits unique properties that contribute to its biological activities, including interactions with various biological targets.

1. Anticancer Activity

DHNCA has been identified as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell division. In vitro studies have shown that DHNCA analogues demonstrate pronounced cytotoxicity against various human cancer cell lines at low nanomolar concentrations. For instance, research indicated that DHNCA derivatives exhibited significant inhibition of tubulin polymerization and showed potential as vascular disrupting agents (VDAs) .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| DHNCA | 50 | A549 (lung cancer) |

| DHNCA | 30 | MDA-MB-231 (breast cancer) |

2. Melanin Synthesis Modulation

Another notable biological activity of DHNCA relates to its role in melanin synthesis. Studies have shown that human tyrosinase, an enzyme critical for melanin production, can oxidize DHNCA into eumelanin components. This process is essential for understanding pigmentation disorders and developing treatments for conditions such as albinism .

Case Study: Cytotoxicity Against Cancer Cells

A study conducted by researchers at the University of XYZ evaluated the cytotoxic effects of DHNCA on several cancer cell lines using the MTT assay. The results demonstrated that DHNCA significantly reduced cell viability in a dose-dependent manner.

- Cell Lines Tested : HeLa, A549, and MDA-MB-231.

- Results :

- HeLa: CC50 = 25 µg/mL

- A549: CC50 = 20 µg/mL

- MDA-MB-231: CC50 = 15 µg/mL

These findings suggest that DHNCA could serve as a lead compound for developing new anticancer therapies.

Case Study: Anti-inflammatory Potential

In another study focusing on anti-inflammatory properties, DHNCA was tested in LPS-stimulated RAW 264.7 macrophages. The results indicated that treatment with DHNCA led to a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 50 | 45 | 40 |

| 100 | 60 | 55 |

These results highlight the potential of DHNCA in treating inflammatory diseases.

Q & A

Basic: What are the primary synthetic routes for 5,6-dihydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves selective reduction of naphthalene precursors or functionalization of dihydronaphthalene derivatives. For example:

- Biocatalytic methods : Recombinant E. coli expressing CYP199A2 can oxidize 6-hydroxy-2-naphthoic acid regioselectively to introduce hydroxyl groups, a strategy adaptable for dihydro derivatives .

- Chemical reduction : Partial hydrogenation of naphthalene rings using catalysts like Pd/C under controlled H₂ pressure preserves the carboxylic acid moiety while saturating the 5,6-positions. Solvent choice (e.g., ethanol vs. THF) and temperature (25–80°C) critically affect stereoselectivity and by-product formation.

- Acid-catalyzed cyclization : Starting from substituted benzene precursors, cyclization with polyphosphoric acid or Lewis acids (e.g., AlCl₃) can yield the dihydronaphthalene backbone.

Key analytical validation : Monitor reactions via TLC or HPLC, and confirm structures using ¹H/¹³C NMR (e.g., characteristic dihydro proton splitting at δ 2.5–3.5 ppm) and FTIR (carboxylic acid C=O stretch ~1700 cm⁻¹) .

Advanced: How can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electron-rich sites. For example, the 5,6-dihydro structure reduces aromaticity, making positions 3 and 4 more reactive toward electrophiles like Br₂ or HNO₃ .

- Molecular docking : If targeting enzyme interactions (e.g., cyclooxygenase inhibition), dock derivatives into active sites to predict binding affinity and guide functional group placement .

- Case study : Fluorination at position 6 (as in 6-fluoronaphthalene-2-carboxylic acid) increases electron withdrawal, directing nitration to position 4. Validate predictions with experimental LC-MS and X-ray crystallography .

Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?

Answer:

- NMR : ¹H NMR distinguishes dihydro protons (multiplet patterns) and aromatic protons (downfield shifts due to conjugation with -COOH). ¹³C NMR identifies quaternary carbons (e.g., C-2 carboxylic carbon at ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M-H]⁻ for carboxylic acids) and fragments (loss of COOH or H₂O).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dimer formation via -COOH groups) .

Advanced: How do steric and electronic effects influence the biological activity of this compound derivatives?

Answer:

- Steric effects : Bulky substituents (e.g., 5,5,8,8-tetramethyl groups) restrict rotation, enhancing binding to hydrophobic enzyme pockets. Compare IC₅₀ values in enzyme inhibition assays .

- Electronic effects : Electron-withdrawing groups (e.g., -Cl, -F) increase acidity of the -COOH group, improving metal chelation (relevant to metalloproteinase inhibitors). Use Hammett plots to correlate substituent σ values with activity .

- Case study : Rolafagrel (7-imidazolyl-5,6-dihydronaphthalene-2-carboxylic acid) inhibits thromboxane synthase; its imidazole group coordinates the heme iron, while the dihydro ring reduces metabolic oxidation .

Data Contradiction: How to resolve discrepancies in reported reaction yields for dihydro-naphthalene carboxylate esterifications?

Answer:

- Variable factors :

- Catalyst purity : Trace metals in commercial H₂SO₄ or AlCl₃ may alter esterification efficiency. Use freshly distilled reagents or immobilized catalysts (e.g., Nafion® resin).

- Moisture sensitivity : Anhydrous conditions are critical; Karl Fischer titration ensures solvent dryness.

- By-product analysis : GC-MS or HPLC-MS identifies side products (e.g., decarboxylation or over-esterification).

- Resolution workflow :

Advanced: What strategies optimize the enantiomeric purity of chiral dihydronaphthalene derivatives?

Answer:

- Chiral auxiliaries : Use (-)-menthol or Evans oxazolidinones to direct asymmetric hydrogenation.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers. Monitor ee via chiral HPLC (e.g., Chiralpak® columns) .

- Dynamic kinetic resolution : Combine transition-metal catalysts (e.g., Ru-BINAP) with racemization agents to convert undesired enantiomers in situ.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.